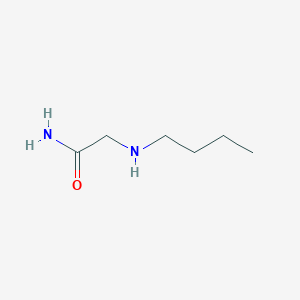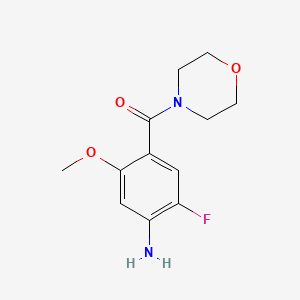
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a bromothiophene and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to yield 5-bromothiophene.
Formation of Triazine Ring: The brominated thiophene is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and triazine ring formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.
Coupling Products: Complex aromatic compounds with extended conjugation.
科学的研究の応用
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Electronics: Employed in the development of semiconducting materials for transistors and sensors.
作用機序
The mechanism of action of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine depends on its application:
In Organic Electronics: The compound acts as a building block for conjugated polymers, facilitating charge transport through π-π stacking interactions.
In Pharmaceuticals: It may interact with biological targets through hydrogen bonding and hydrophobic interactions, depending on the functional groups present in the final compound.
類似化合物との比較
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine: A related compound with multiple bromothiophene substituents.
5-Bromo-2-chlorothiophene: A simpler analog with only bromine and chlorine substituents on the thiophene ring.
Uniqueness: 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and pharmaceuticals.
特性
分子式 |
C7H4BrClN4S |
|---|---|
分子量 |
291.56 g/mol |
IUPAC名 |
4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4BrClN4S/c8-4-1-3(2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChIキー |
PKKSITCDURCEDL-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1C2=NC(=NC(=N2)Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)

![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)





![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)

![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)
